4-Bromo-2,5-dimethoxybenzoic acid

Catalog No.
S696981
CAS No.
35458-39-0
M.F
C9H9BrO4
M. Wt
261.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,5-dimethoxybenzoic acid

CAS Number

35458-39-0

Product Name

4-Bromo-2,5-dimethoxybenzoic acid

IUPAC Name

4-bromo-2,5-dimethoxybenzoic acid

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

LNIJFUCQBPDEIV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)O)OC)Br

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)Br

Precursor for Radiopharmaceuticals:

A study published in the Journal of Labelled Compounds and Radiopharmaceuticals [] investigated the potential of 4-Br-2,5-DMBz as a precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The researchers successfully synthesized a radiolabeled derivative of 4-Br-2,5-DMBz and evaluated its biodistribution in rats. However, further research is needed to explore its suitability for specific PET imaging applications.

Potential Biological Activity:

The presence of functional groups like bromine and methoxy in 4-Br-2,5-DMBz suggests potential biological activity. However, there is limited research exploring this aspect. A study published in Molecules [] investigated the antimicrobial activity of various brominated derivatives of benzoic acid, but 4-Br-2,5-DMBz was not included in the study. Further research is needed to understand the potential biological properties of 4-Br-2,5-DMBz.

4-Bromo-2,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO4C_9H_9BrO_4 and a molecular weight of 261.069 g/mol. This compound features a bromine atom and two methoxy groups (–OCH₃) attached to a benzoic acid structure. It is recognized by its CAS number 35458-39-0. The compound is characterized by its density of 1.571 g/cm³, a boiling point of 358.78ºC at 760 mmHg, and a flash point of 170.784ºC .

Structure

The structural formula can be represented as follows:

BrC6H3(OCH3)2(COOH)\text{Br}-C_6H_3(OCH_3)_2(COOH)

This indicates that the bromine and methoxy groups are positioned at the 4 and 2, 5 positions of the benzene ring, respectively.

Typical of carboxylic acids and substituted aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for further functionalization.
  • Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.

These reactions enable the compound to serve as an intermediate in organic synthesis.

4-Bromo-2,5-dimethoxybenzoic acid can be synthesized through several methods:

  • Bromination: Starting from 2,5-dimethoxybenzoic acid, bromination can occur using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Methoxylation: The synthesis may involve the methoxylation of brominated benzoic acid derivatives using methyl iodide and a base.
  • Carboxylation: Using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group into the aromatic system.

These methods allow for the production of this compound in laboratory settings.

4-Bromo-2,5-dimethoxybenzoic acid is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives may serve as precursors for drugs or other biologically active compounds. Additionally, it may find applications in materials science and chemical research due to its unique structural features .

Several compounds share structural similarities with 4-Bromo-2,5-dimethoxybenzoic acid. Here is a comparison with some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Features
4-Bromo-2,5-dimethylbenzoic acidC9H9BrO2C_9H_9BrO_2229.07 g/molLacks methoxy groups; used in similar syntheses .
3-Bromo-4-methoxybenzoic acidC8H8BrO3C_8H_8BrO_3231.06 g/molDifferent substitution pattern; potential anti-inflammatory properties .
2-Bromo-4,5-dimethoxybenzoic acidC9H9BrO4C_9H_9BrO_4261.069 g/molSimilar structure but different positioning of substituents .

Uniqueness

The uniqueness of 4-Bromo-2,5-dimethoxybenzoic acid lies in its specific arrangement of bromine and methoxy groups on the benzene ring, which influences its reactivity and potential biological activity compared to other similar compounds.

Melting and Boiling Points

4-Bromo-2,5-dimethoxybenzoic acid exhibits a melting point of 170°C [1]. This value represents the temperature at which the crystalline solid transitions to its liquid phase under standard atmospheric conditions. The compound demonstrates a boiling point of 358.78°C at 760 mmHg [2] [1], indicating substantial thermal stability under normal atmospheric pressure conditions.

The relatively high melting and boiling points reflect the compound's aromatic carboxylic acid structure, where strong intermolecular hydrogen bonding between carboxyl groups contributes to enhanced thermal stability. The presence of bromine and methoxy substituents on the benzene ring influences these thermal properties through both electronic and steric effects.

Density and Refractive Index

The compound exhibits a density of 1.571 ± 0.06 g/cm³ (predicted) [2] [1]. This relatively high density is characteristic of brominated aromatic compounds, where the heavy bromine atom significantly contributes to the overall molecular mass and packing efficiency in the solid state.

Flash Point and Thermal Stability

The compound possesses a flash point of 170.784°C [2], representing the lowest temperature at which it can vaporize to form an ignitable mixture in air. This relatively high flash point indicates good thermal stability and reduced fire hazard under normal handling conditions.

Thermal stability analysis of brominated aromatic carboxylic acids indicates that decomposition typically involves multiple pathways. For related brominated compounds, thermal decomposition products include hydrogen bromide, carbon oxides, and various brominated organic fragments [4] [5]. The compound is stable under normal storage conditions when kept sealed in dry environments at room temperature [1] [6].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Characterization

¹H Nuclear Magnetic Resonance Spectroscopy

For the closely related methyl ester derivative (4-bromo-2,5-dimethoxybenzoate), ¹H Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals characteristic aromatic proton signals. The spectrum typically shows two aromatic proton signals appearing as singlets at approximately 7.36 and 7.19 parts per million, reflecting the symmetry-breaking effect of the bromine and methoxy substituents [7].

The methoxy groups appear as distinct singlets at approximately 3.89 and 3.87 parts per million, corresponding to the methoxy substituents at the 2- and 5-positions respectively. The carboxylic acid proton in the free acid form would be expected to appear as a broad signal around 10-12 parts per million, though this is often exchangeable and may not always be clearly observed [7].

¹³C Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance analysis of the methyl ester derivative shows characteristic carbon signals including the carbonyl carbon at approximately 165.91 parts per million. The aromatic carbons appear in the range of 114-154 parts per million, with specific signals for the methoxy-bearing carbons at 153.57 and 149.66 parts per million [7].

The methoxy carbons typically appear around 56.90 parts per million, while the bromine-bearing carbon shows characteristic downfield shifts due to the electronic effects of the halogen substituent [7].

Infrared Spectroscopic Profile

Fourier Transform Infrared spectroscopy of 4-bromo-2,5-dimethoxybenzoic acid and related compounds reveals characteristic absorption bands that confirm structural identity. The carboxylic acid functional group exhibits distinctive stretching vibrations, with the carbonyl stretch typically appearing around 1697 cm⁻¹ .

The aromatic carbon-carbon stretching vibrations appear around 1596 cm⁻¹, while the broad hydroxyl stretch of the carboxylic acid group spans the region from approximately 3496 to 2578 cm⁻¹ . Methoxy group vibrations contribute characteristic peaks in the fingerprint region, particularly around 1250 cm⁻¹ corresponding to carbon-oxygen stretching modes .

For related brominated dimethoxybenzoic acid compounds, infrared spectroscopic analysis confirms structural conformity through comparison with reference standards [10] [11]. The presence of bromine influences the vibrational modes through both mass and electronic effects, resulting in subtle shifts in characteristic frequencies.

Mass Spectrometric Behavior

Mass spectrometric analysis of 4-bromo-2,5-dimethoxybenzoic acid provides valuable structural information through fragmentation patterns and accurate mass determination. The molecular ion peak appears at m/z 259.96785 for the neutral molecule [12].

Common ionization adducts observed in electrospray ionization mass spectrometry include the protonated molecular ion [M+H]⁺ at m/z 260.97568, the sodium adduct [M+Na]⁺ at m/z 282.95762, and the ammonium adduct [M+NH₄]⁺ at m/z 278.00222 [12]. In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at m/z 258.96112 [12].

The characteristic isotope pattern reflects the presence of bromine, with the M+2 peak showing approximately equal intensity to the molecular ion peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Fragmentation typically involves loss of methoxy groups (31 mass units) and carboxyl groups (45 mass units), providing structural confirmation [13].

Solubility Parameters

Aqueous Solubility Profile

The aqueous solubility of 4-bromo-2,5-dimethoxybenzoic acid is limited, which is characteristic of substituted aromatic carboxylic acids. The presence of the bromine substituent and two methoxy groups significantly reduces water solubility compared to unsubstituted benzoic acid.

The hydrophobic nature of the aromatic ring system, combined with the electron-withdrawing effect of bromine and the steric bulk of methoxy substituents, contributes to poor water miscibility. Related compounds such as brominated dimethoxybenzaldehydes are reported as "insoluble in water" [14], suggesting similar behavior for the carboxylic acid derivative.

The limited aqueous solubility can be attributed to the compound's preference for non-polar environments and the reduced ability to form hydrogen bonds with water molecules due to steric hindrance around the carboxyl group.

Organic Solvent Compatibility

4-Bromo-2,5-dimethoxybenzoic acid demonstrates good solubility in polar organic solvents. The compound is soluble in methanol and shows slight solubility in chloroform [1] [15]. This solubility pattern is consistent with the polar carboxylic acid functionality combined with the aromatic character of the molecule.

The compound's solubility in methanol can be attributed to hydrogen bonding interactions between the carboxyl group and the hydroxyl group of methanol. The aromatic ring system and methoxy substituents contribute to compatibility with moderately polar organic solvents.

For synthetic and analytical applications, the compound can be dissolved in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which are commonly used for brominated aromatic compounds in research applications.

Acid-Base Properties

pKa Determination and Analysis

The predicted pKa value for 4-bromo-2,5-dimethoxybenzoic acid is 3.74 ± 0.10 [1]. This value indicates that the compound is a moderately strong organic acid, significantly more acidic than unsubstituted benzoic acid (pKa ≈ 4.2).

The enhanced acidity can be attributed to the electron-withdrawing effect of the bromine substituent at the 4-position, which stabilizes the conjugate base through inductive effects. The methoxy groups at the 2- and 5-positions provide electron-donating effects through resonance, but their influence is outweighed by the strong electron-withdrawing nature of bromine.

Related isomers show similar pKa values, with 5-bromo-2,4-dimethoxybenzoic acid exhibiting a predicted pKa of 3.97 ± 0.10 [3], demonstrating the consistent effect of bromine substitution on carboxylic acid acidity regardless of substitution pattern.

Ionization Behavior

At physiological pH (7.4), 4-bromo-2,5-dimethoxybenzoic acid exists predominantly in its ionized carboxylate form, with more than 99.9% of molecules deprotonated. This extensive ionization at biological pH values significantly influences the compound's pharmacokinetic properties and biological interactions.

The ionization behavior follows the Henderson-Hasselbalch equation, with the degree of ionization being highly dependent on solution pH. In acidic conditions (pH < 2), the compound exists primarily in its neutral, protonated form, while in basic conditions (pH > 6), the carboxylate anion predominates.

The ionization state affects the compound's solubility, membrane permeability, and protein binding characteristics, making pH considerations crucial for any analytical or biological applications.

Computational Chemistry Insights

Molecular Orbital Calculations

Computational analysis of halogenated aromatic compounds provides valuable insights into electronic structure and reactivity patterns. For brominated dimethoxybenzoic acids, Density Functional Theory calculations can map frontier molecular orbitals to predict nucleophilic and electrophilic sites .

The Highest Occupied Molecular Orbital energy levels for halogenated aromatic systems are typically influenced by the electron-withdrawing nature of bromine and the electron-donating character of methoxy substituents. These orbital energies determine the compound's reactivity toward electrophilic and nucleophilic reagents.

Studies on related halogenated phenanthrene derivatives indicate that bromination reduces the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap compared to unsubstituted aromatics, with bromine substitution causing a reduction of approximately 0.24 eV [17]. Similar effects would be expected for 4-bromo-2,5-dimethoxybenzoic acid.

The molecular orbital calculations also provide insight into charge distribution and electron density maps, which are crucial for understanding intermolecular interactions and reaction mechanisms involving this compound [18] [19].

Predicted Collision Cross Sections

Ion mobility spectrometry-mass spectrometry provides collision cross section values that relate to the three-dimensional structure of ionized molecules in the gas phase. For 4-bromo-2,5-dimethoxybenzoic acid, predicted collision cross sections have been calculated for various ionization states [12].

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺260.97568143.7
[M+Na]⁺282.95762155.9
[M-H]⁻258.96112149.3
[M+NH₄]⁺278.00222163.8
[M+K]⁺298.93156146.0

These collision cross section values reflect the molecular size and shape in different ionization states. The variations observed between different adducts provide information about conformational changes upon ionization and the influence of different cation coordination on molecular geometry [12].

The collision cross section data is particularly valuable for analytical applications, including ion mobility-mass spectrometry identification and separation of isomeric compounds. These values serve as molecular fingerprints that can distinguish 4-bromo-2,5-dimethoxybenzoic acid from related structural isomers.

XLogP3

2.1

UNII

XWE4KUO6WF

Wikipedia

4-Bromo-2,5-dimethoxybenzoic acid

Dates

Last modified: 08-15-2023

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